金丝桃素

描述

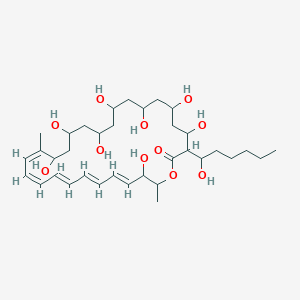

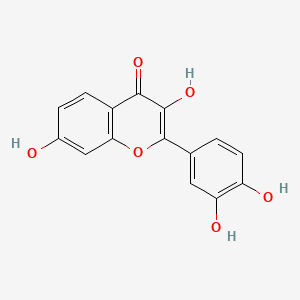

Fisetin is a plant flavonol from the flavonoid group of polyphenols . It can be found in many plants, where it serves as a yellow/ochre coloring agent. It is also found in many fruits and vegetables, such as strawberries, apples, persimmons, onions, and cucumbers .

Synthesis Analysis

Fisetin and 2′,4′,6′-trihydroxydihyrochalcone 4′-O-β-neohesperidoside were synthesized from commercially available quercetin and naringin in five steps. The key steps are site-selective deacetylation and subsequent deoxygenation .

Molecular Structure Analysis

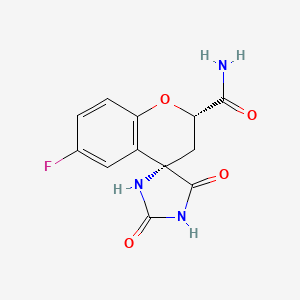

Fisetin has a diphenylpropane structure that comprises two aromatic rings linked through a three carbons-oxygenated heterocyclic ring, supplemented with four hydroxyl groups and one keto group .

Chemical Reactions Analysis

Fisetin has been shown to inhibit cancer cell growth through mechanisms such as cell cycle alteration, induction of apoptosis, and activation of the autophagy signaling pathway . It also reduces reactive oxygen species levels, contributing to its overall anticancer potential .

Physical And Chemical Properties Analysis

Fisetin has a molecular weight of approximately 286.24 g/mol .

科学研究应用

1. Neuroprotection in Neurodegenerative Diseases

- Application : Fisetin has been found to exhibit neuroprotective effects in neurodegenerative diseases, with a focus on the role of oxidative stress .

- Methods : The research involved reviewing various databases such as NCBI, PubMed, Science Direct (Elsevier), Springer-Nature, ResearchGate, and Google Scholar . The search keywords included oxidative stress, neurodegenerative diseases, and fisetin .

- Results : Fisetin, a polyphenolic compound, was found to diminish oxidative stress, ROS production, neurotoxicity, neuro-inflammation, and neurological disorders . It maintains redox profiles, mitochondrial functions, and inhibits NO production . At the molecular level, fisetin regulates the activity of PI3K/Akt, Nrf2, NF-κB, protein kinase C, and MAPK pathways to prevent oxidative stress, inflammatory response, and cytotoxicity .

2. Anticancer Properties

- Application : Fisetin has been studied for its potential anticancer properties .

- Methods : The research involved studying the biological functions and various molecular targets of fisetin in anticancer therapy .

- Results : Fisetin exhibits a range of biological effects, such as suppressing cell growth, triggering programmed cell death, reducing the formation of new blood vessels, protecting against oxidative stress, and inhibiting cell migration . Moreover, fisetin has the ability to enhance the effectiveness of chemotherapy . The anticancer properties of fisetin can be attributed to a diverse array of molecules and signaling pathways, including vascular endothelial growth factor (VEGF), mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), PI3K/Akt/mTOR, and Nrf2/HO-1 .

3. Neurite Outgrowth and Differentiation

- Application : Fisetin has been found to promote neurite outgrowth and differentiation of PC-12 cells, which are derived from a rat adrenal gland pheochromocytoma .

- Methods : The research involved applying fisetin to rat embryonic origin nerve-growth factor (NGF)-expressing PC-12 cells .

- Results : Fisetin showed neurite outgrowth and differentiation of PC-12 cells by activating the Ras-ERK pathway .

4. Anti-Aging

- Application : Fisetin has been studied for its potential anti-aging properties .

- Methods : The research involved in vitro studies to understand how fisetin inhibits the target of the rapamycin pathway in various cell models .

- Results : Fisetin influences cellular pathways that are known to affect aging .

5. Immunotherapies and Targeted Therapies

- Application : Fisetin has potential roles in immunotherapies and targeted therapies .

- Methods : The research involved studying the synergistic effects of fisetin when used with other therapeutic agents or treatment methods .

- Results : Fisetin could increase the efficacy of other therapeutic agents or treatment methods, offering promising treatment options .

6. Antiviral, Anti-Inflammatory, and Antibacterial Properties

- Application : Fisetin has been found to exhibit antiviral, anti-inflammatory, and antibacterial properties .

- Methods : The research involved studying the multiple physiological benefits of fisetin .

- Results : Fisetin was found to exhibit antioxidant, antiviral, anti-inflammatory, anticarcinogenic, antibacterial, neurotrophic, neuroprotective, and immune-stimulant behaviors .

7. Protection of Functional Macromolecules

- Application : Fisetin exhibits a specific biological activity of considerable interest as regards the protection of functional macromolecules against stress which results in the sustenance of normal cells cytoprotection .

- Methods : The research involved studying the distinct antioxidant properties of fisetin with a plethora of other plant polyphenols .

- Results : Fisetin was found to be particularly efficient as an antioxidant agent, and also exhibits remarkable selectivity as regards influencing multiple biological processes considered crucial for biological homeostasis .

8. Senotherapeutic Agent

- Application : Fisetin has been studied for its potential as a senotherapeutic agent .

- Methods : The research involved administering fisetin to wild-type mice late in life .

- Results : Fisetin reduced senescence in a subset of cells in murine and human adipose tissue, demonstrating cell-type specificity . Administration of fisetin to wild-type mice late in life restored tissue homeostasis, reduced age-related pathology, and extended median and maximum lifespan .

未来方向

Fisetin has shown promising anticancer properties through multiple mechanisms of action . Preclinical trials provide a foundation for further exploration in human clinical trials . Understanding fisetin’s molecular mechanisms is vital for developing novel, safe, and effective cancer prevention and treatment strategies .

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,16-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEFDIBZLJXQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022317 | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fisetin | |

CAS RN |

528-48-3 | |

| Record name | Fisetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fisetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fisetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fisetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fisetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',7-tetrahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FISETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2ABO9578 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine](/img/structure/B1672656.png)

![Methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B1672657.png)